![molecular formula C12H23NO8 B6336547 Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat CAS No. 1987175-47-2](/img/structure/B6336547.png)

Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

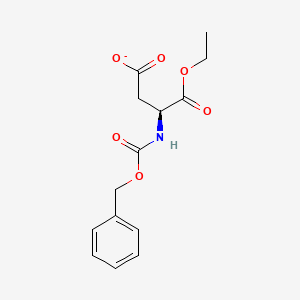

Bis-Boc-Aoa, also known as {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrate, is a chemical compound used in scientific research. It has diverse applications, including drug synthesis, peptide modification, and bioconjugation strategies. This compound can be used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups .

Synthesis Analysis

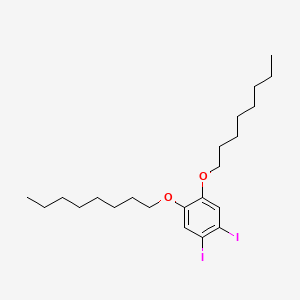

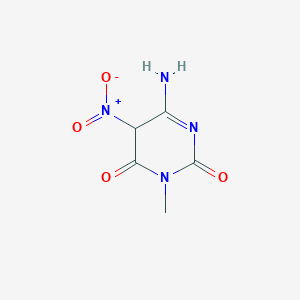

The synthesis of Bis-Boc-Aoa involves the use of commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) . The resulting protected AAILs are used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis

The molecular structure of Bis-Boc-Aoa is characterized by the presence of a bis(t-Butyloxycarbonyl)amino group and an oxyacetic acid group . This structure allows it to participate in various chemical reactions and confers its unique properties.Chemical Reactions Analysis

Bis-Boc-Aoa can undergo a variety of chemical reactions. For instance, hydroxylamine-labeled peptides prepared using this compound can be ligated in aqueous solution at pH 3.5 to aldehyde-containing peptides via oxime formation . This bis-protected derivative eliminates oligomer formation which can occur with mono-protected hydroxylamine reagents as a result of double acylation .Physical And Chemical Properties Analysis

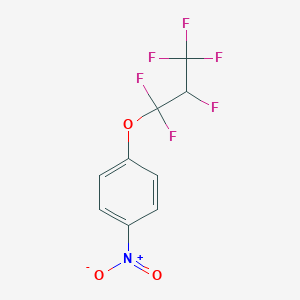

Bis-Boc-Aoa is a clear and nearly colorless to pale yellow liquid at room temperature . It is miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane .作用機序

Target of Action

Bis-Boc-Aoa, or Bis(t-Butyloxycarbonyl)amino]oxyacetic acid monohydrate, is primarily used to introduce a hydroxylamine functionality to N-terminal or side-chain amino groups . The primary targets of this compound are peptides, specifically those containing aldehyde groups .

Mode of Action

Bis-Boc-Aoa interacts with its targets through a process known as oxime ligation . This involves the reaction of a nucleophilic aminooxy group (H2N–O–R) and an electrophilic carbonyl group (e.g., aldehyde/ketone) to form an oxime bond . This reaction is typically carried out in aqueous media and catalyzed by aniline or phenylenediamine derivates . The hydroxylamine-labeled peptides prepared in this manner can be ligated in aqueous solution at pH 3.5 to aldehyde-containing peptides via oxime formation .

Biochemical Pathways

The oxime ligation process facilitated by Bis-Boc-Aoa affects the biochemical pathways of peptide synthesis and modification . The introduction of a hydroxylamine functionality to peptides allows for the formation of oxime bonds with aldehyde-containing peptides, which can be used in various biochemical applications .

Result of Action

The result of Bis-Boc-Aoa’s action is the formation of oxime bonds between hydroxylamine-labeled peptides and aldehyde-containing peptides . This can be used in the production of stable aminooxy-precursors for on-demand modification . The oxime bond formed is characterized by its high chemoselectivity and hydrolytic stability .

Action Environment

The action of Bis-Boc-Aoa is influenced by several environmental factors. The pH of the solution is crucial, as the oxime ligation process is typically carried out in aqueous solution at pH 3.5 . Additionally, the presence of catalysts such as aniline or phenylenediamine derivates can accelerate the reaction . The compound’s stability could also be affected by factors such as temperature and the presence of other reactive substances.

実験室実験の利点と制限

Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat has several advantages for use in laboratory experiments. It is a stable compound, and is relatively easy to synthesize. In addition, it is non-toxic and can be used to introduce a variety of functional groups to a molecule. However, this compound is not suitable for use in certain applications, such as in the synthesis of peptide-based drugs, as it can interfere with the desired chemical reaction.

将来の方向性

There are a variety of potential future directions for the use of Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat in scientific research. These include its use in the synthesis of peptide-based drugs, as well as in the production of peptide-based vaccines. In addition, this compound could be used to study the structure and function of proteins, as well as to study the structure-activity relationships of peptides. Furthermore, this compound could be used to study the effects of oxidation or hydrolysis on peptides and proteins, as well as to introduce a variety of functional groups to a molecule. Finally, this compound could be used to study the effects of t-butyloxycarbonyl chloride on acetic acid.

合成法

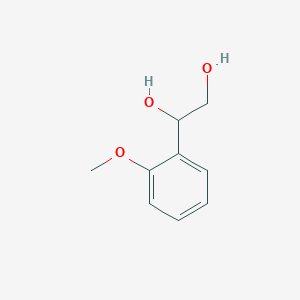

Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat can be synthesized in a variety of ways, depending on the desired functional group. One method involves the addition of t-butyloxycarbonyl chloride to acetic acid, followed by the addition of a base such as sodium hydroxide or potassium hydroxide. The resulting product is then treated with water to form the monohydrate.

科学的研究の応用

Bis-Boc-Aoa, {[Bis(t-Butyloxycarbonyl)amino]oxy}acetic acid monohydrat is widely used in scientific research, particularly in the synthesis of peptides and proteins. It is used to protect amines from oxidation or hydrolysis in peptide and protein synthesis, as well as to introduce a variety of functional groups to a molecule. This compound is also used in the synthesis of peptide-based drugs, as well as in the production of peptide-based vaccines.

特性

IUPAC Name |

2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]oxyacetic acid;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO7.H2O/c1-11(2,3)19-9(16)13(18-7-8(14)15)10(17)20-12(4,5)6;/h7H2,1-6H3,(H,14,15);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNBLGIQAWTZCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C(=O)OC(C)(C)C)OCC(=O)O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl dibenzo[b,d]thiophene-4-carboxylate](/img/structure/B6336513.png)